N-tert-butyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

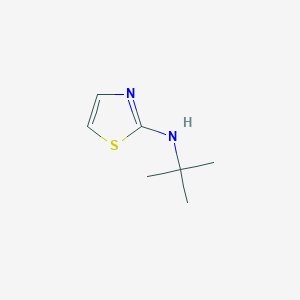

N-tert-butyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)9-6-8-4-5-10-6/h4-5H,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDQQRYGBLAXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289663 |

Source

|

| Record name | N-(1,1-Dimethylethyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-46-6 |

Source

|

| Record name | N-(1,1-Dimethylethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-butyl-1,3-thiazol-2-amine: Structural Analysis, Synthesis, and Applications in Drug Discovery

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the 1,3-thiazol-2-amine core is a privileged scaffold. It is most prominently utilized as a bioisostere for amides and as a highly effective hinge-binding motif in ATP-competitive kinase inhibitors. However, primary 2-aminothiazoles often suffer from poor pharmacokinetic (PK) profiles due to rapid metabolic clearance via hepatic N-acetylation and CYP450-mediated N-oxidation.

The deliberate structural modification to N-tert-butyl-1,3-thiazol-2-amine introduces a bulky tert-butyl substituent that fundamentally alters the molecule's behavior. The causality behind this design is twofold:

-

Metabolic Shielding: The immense steric bulk of the tert-butyl group physically blocks metabolic enzymes from accessing the exocyclic amine, dramatically increasing the molecule's half-life in vivo.

-

Enhanced Lipophilicity: The hydrophobic nature of the tert-butyl group increases the overall LogP of the scaffold, driving better passive membrane permeability—a critical factor for intracellular target engagement.

Physicochemical Identity & Structural Data

Before initiating any synthetic workflow, it is critical to establish the baseline physical and chemical parameters of the target scaffold. The quantitative data for this compound, verified by authoritative chemical suppliers such as1[1] and 2[2], is summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1438-46-6 |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| Canonical SMILES | CC(C)(C)NC1=NC=CS1 |

| Melting Point | 99 - 100 °C |

| Physical Form | Solid / Powder |

| Storage Conditions | Sealed in dry, 2-8 °C (Long-term) |

Mechanistic Synthesis: The Hantzsch Cyclization

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist before proceeding.

-

Precursor Assembly: Dissolve 1-tert-butylthiourea (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration. Causality: Ethanol is selected as a protic solvent to stabilize the polar transition states during the subsequent cyclization.

-

Electrophile Addition: Add 2-chloroacetaldehyde (1.1 eq, utilized as a stable 50% aqueous solution) dropwise at room temperature. The slight stoichiometric excess ensures the complete consumption of the thiourea precursor.

-

Cyclization (Heating): Elevate the reaction temperature to 80 °C (reflux) for 2–4 hours.

-

Mechanistic Insight: The thiocarbonyl sulfur acts as the initial nucleophile, attacking the α-carbon of the chloroacetaldehyde to displace the chloride ion. Subsequent intramolecular nucleophilic attack by the N-tert-butyl amine onto the aldehyde carbonyl forms the 5-membered intermediate.

-

-

Dehydration & Neutralization: The intermediate hydroxythiazoline undergoes spontaneous dehydration under reflux to yield the aromatic thiazole ring. Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ until the pH reaches ~8.

-

Self-Validation Check: The reaction generates HCl as a byproduct. If the solution is not properly neutralized, the aminothiazole will remain protonated and water-soluble, leading to artificially low extraction yields.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analytical Validation: Run a concurrent TLC (Thin Layer Chromatography) using 3:1 Hexanes:EtOAc. The disappearance of the UV-inactive thiourea and the emergence of a highly UV-active spot confirms aromatization. Final confirmation must be achieved via LC-MS (Expected [M+H]⁺ = 157.1) and ¹H-NMR (diagnostic thiazole protons appearing at ~6.5 ppm and ~7.1 ppm).

Visualizing Workflows and Target Engagement

To ensure clarity in both the synthetic execution and the biological application of this scaffold, the following logical relationships have been mapped.

Step-by-step experimental workflow for the Hantzsch synthesis of this compound.

Logical relationship of the N-tert-butylthiazol-2-amine pharmacophore in target engagement.

Downstream Functionalization in Drug Discovery

Once isolated and validated, this compound serves as a highly versatile nucleophilic building block for library generation, as supported by catalogs from 3[3] and 4[4].

-

Buchwald-Hartwig Cross-Coupling: The secondary amine can be coupled with complex aryl halides using Palladium catalysis (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) to generate N,N-disubstituted 2-aminothiazoles. These derivatives frequently emerge as hits in phenotypic screens for oncology and immunology targets.

-

Amide Coupling (Acylation): The amine can be acylated with various carboxylic acids using standard coupling reagents (HATU, EDC/HOBt). Note on Causality: Because the tert-butyl group exerts significant steric hindrance, acylation reactions often require elevated temperatures or the addition of hyper-nucleophilic catalysts like DMAP to drive the reaction to completion.

References

Sources

"N-tert-butyl-1,3-thiazol-2-amine" synthesis pathways and precursors

Topic: Synthesis Pathways and Precursors for N-tert-butyl-1,3-thiazol-2-amine CAS Registry Number: 1438-46-6 Role: Senior Application Scientist

Executive Summary

This compound (CAS 1438-46-6) represents a critical heteroaromatic scaffold in medicinal chemistry. The bulky tert-butyl group at the 2-amino position provides significant steric occlusion, modulating the metabolic stability of the amine linkage while enhancing lipophilicity—a key parameter for blood-brain barrier (BBB) penetration in CNS drug discovery.

This technical guide delineates two distinct, self-validating synthesis pathways: the classical Hantzsch Thiazole Synthesis (favored for atom economy and scalability) and the Buchwald-Hartwig Cross-Coupling (favored for late-stage diversification). We analyze the causality behind reagent selection, specifically addressing the steric challenges imposed by the tert-butyl moiety.

Part 1: Retrosynthetic Analysis & Strategy

To access the target effectively, we must disconnect the molecule at its most labile or strategic bonds.

-

Disconnection A (Cyclization): Breaking the thiazole ring reveals the condensation of a thiourea and an

-halocarbonyl. This leads to the Hantzsch route. -

Disconnection B (C-N Coupling): Breaking the exocyclic C-N bond reveals a 2-halothiazole and an amine. This leads to the Buchwald-Hartwig route.[1]

Strategic Pathway Visualization

Figure 1: Retrosynthetic map illustrating the two primary access routes to this compound.

Part 2: Primary Pathway – Hantzsch Thiazole Synthesis

This is the industry-standard route for manufacturing due to the low cost of reagents and high atom economy. The reaction involves the condensation of N-tert-butylthiourea with chloroacetaldehyde .

Mechanism & Causality

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the

-

Why this route? It builds the heterocycle around the bulky amine, avoiding the difficulty of forcing a bulky nucleophile onto an existing ring.

-

Critical Constraint: The tert-butyl group is bulky. However, in the Hantzsch mechanism, the sulfur atom (which is less sterically hindered than the nitrogen) initiates the attack. This makes the Hantzsch route superior to SNAr for this specific target.

Experimental Protocol

Reagents:

-

N-tert-butylthiourea (1.0 equiv)

-

Chloroacetaldehyde (50% wt. in H2O) (1.1 equiv)

-

Ethanol (Solvent, 10 volumes)

-

Sodium Bicarbonate (NaHCO3) (Workup)

Step-by-Step Methodology:

-

Precursor Preparation (If not commercial):

-

React tert-butyl isothiocyanate with ammonia (25% aq) in ethanol at 0°C to room temperature. Yields are typically >90%.

-

Validation: Check melting point (approx. 171-172°C for N-tert-butylthiourea).

-

-

Cyclization Reaction:

-

Charge a round-bottom flask with N-tert-butylthiourea (10.0 g, 75.6 mmol) and Ethanol (100 mL).

-

Heat the suspension to 60°C until fully dissolved.

-

Add Chloroacetaldehyde (50% aq. solution, 13.0 g, 83.2 mmol) dropwise over 20 minutes. Caution: Chloroacetaldehyde is highly toxic and an alkylating agent.

-

Reflux the mixture (approx. 80°C) for 4 hours.

-

Monitoring: Use TLC (50% EtOAc/Hexanes). The starting thiourea spot will disappear, and a lower Rf spot (the hydrohalide salt of the product) will appear.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol (approx. 50% volume).

-

Dilute with water (50 mL) and cool to 0°C in an ice bath.

-

Basify carefully with saturated aqueous NaHCO3 to pH 8-9. The free base amine will precipitate or oil out.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry combined organics over anhydrous Na2SO4, filter, and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.

-

Expected Yield: 75–85%.

-

Part 3: Secondary Pathway – Buchwald-Hartwig Amination

This route is preferred when the thiazole ring requires other substituents (e.g., at the 4 or 5 positions) that might be sensitive to the harsh acidic conditions of the Hantzsch synthesis, or during late-stage lead optimization.

Mechanism & Causality

This is a Pd-catalyzed C-N bond formation.

-

Challenge: tert-Butylamine is a bulky, primary amine. 2-Bromothiazole is an electron-deficient heteroaryl halide.

-

Ligand Selection: Standard ligands (PPh3) will fail. You must use bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or tBuXPhos . These ligands promote the oxidative addition of the electron-poor thiazole and, crucially, create a binding pocket that accommodates the bulky tert-butylamine during the reductive elimination step.

Experimental Protocol

Reagents:

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BrettPhos (4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup:

-

Flame-dry a Schlenk tube or microwave vial and cool under a stream of Nitrogen or Argon. Oxygen exclusion is critical for the Pd(0) cycle.

-

-

Reagent Loading:

-

Add Pd2(dba)3 (18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol).

-

Add NaOtBu (135 mg, 1.4 mmol).

-

Purge the solids with Argon for 5 minutes.

-

-

Solvent & Substrate Addition:

-

Add anhydrous 1,4-Dioxane (5 mL).

-

Add 2-Bromothiazole (164 mg, 1.0 mmol) and tert-Butylamine (126 µL, 1.2 mmol) via syringe.

-

-

Reaction:

-

Seal the vessel and heat to 100°C for 12 hours (or 110°C for 1 hour in a microwave reactor).

-

Self-Validating Check: The reaction mixture should turn from dark red/purple to a lighter orange/brown suspension as NaBr precipitates.

-

-

Workup:

-

Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the pad with EtOAc.

-

Concentrate the filtrate.

-

-

Purification:

-

Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 60–80%.

-

Part 4: Comparative Data & Precursor Analysis

| Parameter | Hantzsch Synthesis | Buchwald-Hartwig Coupling |

| Precursor Cost | Low (Thiourea, Chloroacetaldehyde) | High (Pd catalyst, Ligand) |

| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost limits scale) |

| Atom Economy | High (Water/HCl byproduct) | Low (Phosphine/Pd waste) |

| Steric Tolerance | Excellent (Ring forms around bulk) | Good (Requires specific ligands) |

| Reaction Time | 4–6 Hours | 12–24 Hours (Thermal) |

| Safety Profile | High Risk: Chloroacetaldehyde is toxic/alkylating. | Moderate Risk: Heavy metals, pyrophoric bases. |

Precursor Sourcing & Stability

-

N-tert-butylthiourea: Stable solid.[5] Store at room temperature. Synthesis from t-Bu-NCS is exothermic; control temperature <30°C to prevent decomposition.

-

Chloroacetaldehyde: Usually supplied as a 50% aqueous solution or as the dimethyl acetal. The acetal requires acid hydrolysis in situ (add catalytic HCl) to release the reactive aldehyde.

Part 5: Synthesis Workflow Visualization

Figure 2: Operational workflow for both synthesis protocols, highlighting critical intermediate states.

References

-

Hantzsch Thiazole Synthesis (General Mechanism): Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Synthesis of N-tert-butylthiourea: Rapp, R. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI.

-

Buchwald-Hartwig Conditions for Thiazoles: Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

-

BrettPhos Ligand Application: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.

-

CAS Verification (1438-46-6): BLD Pharm Repository.[6][7] this compound Product Data.

Sources

- 1. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]

- 2. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]

- 3. oops.uni-oldenburg.de [oops.uni-oldenburg.de]

- 4. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5664-46-0|N1-(Thiazol-2-yl)ethane-1,2-diamine|BLD Pharm [bldpharm.com]

- 7. 1438-45-5|N-Cyclohexylthiazol-2-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-tert-butyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of N-tert-butyl-1,3-thiazol-2-amine (CAS 1438-46-6), a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed, field-proven experimental protocols for acquiring and validating this information in a laboratory setting. Our objective is to provide a self-validating framework for the analytical characterization of this compound, grounded in established scientific theory and practical application.

Introduction and Molecular Structure

This compound is a derivative of 2-aminothiazole where a sterically bulky tert-butyl group is substituted onto the exocyclic amine nitrogen. This structural feature significantly influences its chemical properties and spectroscopic signature. The thiazole ring is a prevalent scaffold in pharmacologically active molecules, making the detailed characterization of its derivatives a critical step in chemical research and development.

The core challenge addressed in this guide is the absence of a consolidated, publicly accessible repository of experimental spectroscopic data for this specific isomer. Therefore, the data presented herein is a predictive analysis based on well-established principles of NMR, IR, and MS. This approach provides a reliable baseline for researchers to confirm against their own experimentally acquired data.

Below is the molecular structure and a workflow for its analytical characterization.

Caption: Molecular structure with atom numbering for NMR assignments.

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals for the thiazole ring protons, the N-H proton, and the tert-butyl group.

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are influenced by the aromaticity of the thiazole ring and the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| H-5 (Thiazole) | ~6.9 - 7.2 | Doublet | 1H | Located on the thiazole ring, adjacent to C-4. Expected to be downfield due to ring currents. |

| H-4 (Thiazole) | ~6.4 - 6.7 | Doublet | 1H | Upfield relative to H-5 due to its position adjacent to the sulfur atom. |

| N-H (Amine) | ~5.0 - 6.0 | Broad Singlet | 1H | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| -C(CH₃ )₃ | ~1.4 - 1.6 | Singlet | 9H | All nine protons of the tert-butyl group are chemically equivalent, resulting in a strong singlet. |

The carbon NMR provides insight into the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C-2 (Thiazole) | ~168 - 172 | Carbon attached to two nitrogen atoms and a sulfur atom (C=N), highly deshielded. |

| C-4 (Thiazole) | ~140 - 145 | Olefinic carbon in the heterocyclic ring. |

| C-5 (Thiazole) | ~105 - 110 | Olefinic carbon adjacent to the exocyclic amine, shielded by its electron-donating effect. |

| C (CH₃)₃ (Quaternary) | ~53 - 58 | Quaternary carbon of the tert-butyl group, attached to nitrogen. |

| C(C H₃)₃ (Methyl) | ~29 - 32 | Equivalent methyl carbons of the tert-butyl group. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Employ a standard pulse sequence (e.g., zgpg30) with a sufficient number of scans for adequate signal averaging, as the natural abundance of ¹³C is low.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum will be dominated by vibrations from the N-H bond, the tert-butyl group's C-H bonds, and the thiazole ring system.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

|---|---|---|---|

| 3250 - 3350 | Medium, Sharp | N-H Stretch | Characteristic for a secondary amine N-H bond.[1] |

| 2960 - 2870 | Strong | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the methyl groups in the tert-butyl moiety. |

| ~3100 | Medium-Weak | C-H Stretch (Aromatic-like) | Stretching of C-H bonds on the thiazole ring. |

| 1620 - 1650 | Medium | C=N Stretch | Characteristic stretching vibration of the imine-like bond within the thiazole ring. |

| 1520 - 1580 | Medium | C=C Stretch / Ring Stretch | Aromatic-like ring stretching vibrations of the thiazole moiety. |

| 1500 - 1550 | Medium | N-H Bend | Bending (scissoring) vibration of the secondary amine.[1] |

| ~1365 | Strong | C-H Bend | Characteristic symmetric deformation ("umbrella" mode) for a tert-butyl group. |

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for solid or liquid samples, requiring minimal preparation.

-

Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to ensure a high-quality spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

The molecular formula of this compound is C₇H₁₂N₂S, giving it a monoisotopic mass of approximately 156.08 Da.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

| Predicted m/z | Assignment | Rationale for Prediction |

|---|---|---|

| 156 | [M]⁺• | Molecular Ion |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. This is a very common fragmentation for tert-butyl moieties. |

| 100 | [M - C₄H₈]⁺• | Loss of isobutylene via McLafferty-type rearrangement or direct cleavage. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. Often a very stable and abundant fragment. |

The primary fragmentation is expected to occur at the bulky tert-butyl group due to the stability of the resulting tert-butyl cation and the relative weakness of the C-N bond connecting it to the thiazole ring.

Caption: A simplified diagram of the predicted fragmentation pathway.

-

Instrumentation: Utilize a mass spectrometer with either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Sample Preparation:

-

For EI-MS: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

-

Data Acquisition (EI Mode):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The resulting spectrum will show the molecular ion and various fragment ions.

-

-

Data Acquisition (High-Resolution ESI Mode):

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 157.08).

-

High-resolution analysis (e.g., on a TOF or Orbitrap instrument) will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

-

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, while based on theoretical principles and analysis of analogous structures, offer a robust and reliable reference for researchers. The provided experimental protocols outline standard, validated methodologies for acquiring high-quality data in the laboratory. By comparing experimentally obtained spectra with the predictions laid out in this guide, scientists can confidently confirm the structure and purity of this compound, facilitating its use in further research and development endeavors.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

University of California, Los Angeles (UCLA). IR Spectroscopy Table by Functional Groups. Available at: [Link]

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Comprehensive Technical Guide: N-tert-butyl-1,3-thiazol-2-amine Solubility Profile

Executive Summary

N-tert-butyl-1,3-thiazol-2-amine (CAS 1438-46-6) is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical motifs.[1][2][3][4][5][6] Unlike its parent compound, 2-aminothiazole, which exhibits significant water solubility, the introduction of the bulky tert-butyl group drastically alters its physicochemical landscape, shifting its affinity toward organic lipophilic systems.[3][4]

This guide provides a rigorous analysis of its solubility across solvent classes, supported by mechanistic insights into solute-solvent interactions.[3][4] It is designed to assist process chemists in optimizing reaction media, purification workflows, and stock solution preparation.[4]

Part 1: Physicochemical Profile & Structural Logic[3][4]

To predict and manipulate solubility, one must first understand the competing electronic and steric forces within the molecule.[4]

Structural Analysis

The molecule consists of three distinct functional domains that dictate its solubility behavior:

-

The Thiazole Core : A planar, aromatic heterocycle containing sulfur and nitrogen.[4] It is electron-rich and acts as a weak base (pKa ~5.4).[3][4]

-

The Exocyclic Amine : A secondary amine acting as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[4]

-

The tert-Butyl Group : A bulky, hydrophobic alkyl moiety that disrupts crystal packing (lowering melting point relative to planar analogs) and significantly increases lipophilicity (LogP).[3][4]

Key Physicochemical Data

| Property | Value | Source/Method |

| CAS Number | 1438-46-6 | Verified Registry |

| Molecular Weight | 156.25 g/mol | Calculated |

| Physical State | Solid (Powder) | Experimental |

| Melting Point | 99–100 °C | Experimental [1] |

| LogP (Octanol/Water) | 2.35 | Predicted (Consensus) |

| pKa (Conjugate Acid) | ~5.3–5.5 | Analogous to 2-aminothiazole |

| Acidity/Basicity | Weak Base | Thiazole N protonation |

Part 2: Solubility Landscape

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by the specific interaction capability of the thiazole nitrogen.[3][4]

Solvent Compatibility Matrix

The following table summarizes the solubility behavior in standard laboratory solvents at 25 °C.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts intermolecular H-bonding.[3][4] Ideal for stock solutions.[3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | Favorable dispersion forces with the aromatic ring and t-butyl group.[4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Good (20–50 mg/mL) | Solute acts as H-bond acceptor/donor.[3][4] Solubility increases significantly with temperature (ideal for recrystallization).[4] |

| Ethers | THF, 1,4-Dioxane | Moderate to Good | Good solvation of the lipophilic t-butyl group.[3][4] |

| Non-Polar | Hexanes, Heptane, Toluene | Low to Moderate | The polar thiazole core limits solubility, though the t-butyl group provides some affinity.[3][4] Toluene > Hexanes due to pi-pi stacking.[3][4] |

| Aqueous (Neutral) | Water | Poor (<1 mg/mL) | Hydrophobic effect of the t-butyl group dominates.[3][4] LogP 2.35 indicates poor water solubility.[3][4] |

| Aqueous (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of the thiazole nitrogen forms a water-soluble salt.[3][4] |

Mechanistic Interaction Map

The following diagram illustrates the competing forces determining solubility. The tert-butyl group pulls the molecule toward non-polar solvents, while the amine/thiazole core anchors it in polar media.[3][4]

Figure 1: Mechanistic interaction map showing how structural motifs dictate solvent compatibility.[3][4]

Part 3: Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Objective: To determine the exact thermodynamic solubility of the compound in a specific solvent.[3][4]

Reagents:

Workflow:

-

Preparation : Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration : Cap the vial and agitate (shaker or magnetic stir bar) at 25 °C for 24 hours. Note: Ensure solid remains visible; if all dissolves, add more solid.[3][4]

-

Filtration : Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification :

Protocol: Purification via Recrystallization

Given the melting point of 99–100 °C and the solubility profile, Ethanol/Water is the optimal solvent system for purification.[4]

Logic: The compound is highly soluble in hot ethanol but significantly less soluble in cold ethanol or ethanol/water mixtures.[3][4]

Step-by-Step Methodology:

-

Dissolution : Place crude this compound in a round-bottom flask. Add absolute Ethanol (approx. 5 mL per gram of solid).[4]

-

Heating : Heat the mixture to reflux (approx. 78 °C) with stirring until the solid completely dissolves. If solids remain, add Ethanol in small increments.[4]

-

Filtration (Hot) : If insoluble impurities (dust, salts) are present, filter the hot solution rapidly through a pre-warmed funnel.[4]

-

Crystallization :

-

Isolation : Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol/Water (1:1 ratio).

-

Drying : Dry the crystals in a vacuum oven at 40 °C for 4 hours.

Part 4: Applications & Handling[3][4]

Synthetic Utility

This amine is a versatile nucleophile.[3][4]

-

Acylation : Reacts with acid chlorides to form amides (common in fungicide synthesis).[4]

-

Alkylation : Can be alkylated at the ring nitrogen or exocyclic nitrogen depending on conditions, though the steric bulk of the t-butyl group directs substitution preferences.[3][4]

Storage and Stability[3][4]

-

Oxidation : The thiazole ring is susceptible to oxidation by strong oxidizers (e.g., KMnO₄, peroxides).[4]

-

Storage : Store in a tightly sealed container at room temperature (or 2–8 °C for long term) to prevent slow discoloration (oxidation of the amine).[4]

References

-

Sigma-Aldrich .[2][3][4] this compound Product Specification. Product No. ENA369383272.[3][4] Accessed via .[3][4]

-

PubChem . 4-tert-Butyl-1,3-thiazol-2-amine (Isomer Context). CID 2734202.[3][4][7] .[4] (Note: Used for structural property consensus of the class).

-

ChemScene . This compound General Information. CAS 1438-46-6.[1][2][3][4][5][6] .[4]

- NTP (National Toxicology Program). 2-Aminothiazole Physical Properties. (Parent compound reference for pKa and solubility baselines).

Sources

- 1. [1438-46-6], MFCD17257397, this compound [combi-blocks.com]

- 2. This compound | 1438-46-6 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. AB561588 | CAS 1438-46-6 – abcr Gute Chemie [abcr.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Biological Mechanisms of Action of 2-Aminothiazole Derivatives, with a Focus on N-tert-butyl-1,3-thiazol-2-amine

Foreword: The Versatile 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions allow for its recognition by a wide array of biological targets. This has led to the development of 2-aminothiazole-containing drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory therapies.[1][3][6][7] N-tert-butyl-1,3-thiazol-2-amine represents a fundamental example of this class, possessing the core 2-aminothiazole structure with a bulky tert-butyl substituent. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential biological activities can be extrapolated from the well-characterized mechanisms of its structural analogs. This guide will delve into the established and proposed mechanisms of action for the broader 2-aminothiazole class, providing a framework for investigating the biological role of this compound.

I. Diverse Mechanisms of Action of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is largely dictated by the nature and position of substituents on the thiazole ring and the exocyclic amine. These modifications fine-tune the molecule's affinity and selectivity for various biological targets.

A. Antimicrobial Activity: Targeting Essential Bacterial Processes

Several 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[8][9][10] Molecular docking studies and enzymatic assays suggest that these compounds can inhibit essential microbial enzymes.[8] For instance, certain analogs have been proposed to bind to the active sites of enzymes such as Enoyl-ACP reductase (involved in fatty acid synthesis), Lipid A (a component of the outer membrane of Gram-negative bacteria), and pyridoxal kinase.[8]

Hypothesized Mechanism for this compound: The relatively simple structure of this compound might confer broad-spectrum, albeit potentially modest, antimicrobial activity. The tert-butyl group could enhance membrane permeability, a desirable trait for antimicrobial agents.

B. Anticancer Activity: Inhibition of Key Signaling Pathways

The 2-aminothiazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[1][11] One prominent example is Dabrafenib, a potent inhibitor of the BRAF proto-oncogene, which is frequently mutated in various cancers.[1] The thiazole ring often acts as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. Derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key player in tumor angiogenesis.[11]

Visualizing a Kinase Inhibition Pathway

Below is a generalized diagram illustrating how a 2-aminothiazole derivative might inhibit a kinase signaling pathway, preventing the phosphorylation of downstream substrates and thereby blocking cell proliferation.

Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.

C. Anti-inflammatory Activity: Modulation of Eicosanoid Metabolism

Certain N,4-diaryl-1,3-thiazol-2-amines have been identified as potent inhibitors of key enzymes in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[12] These compounds can act as multi-target inhibitors, simultaneously blocking 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2), offering a promising approach for treating inflammatory diseases.[12]

Hypothesized Mechanism for this compound: The presence of the lipophilic tert-butyl group might favor interactions with the hydrophobic active sites of enzymes like COX and LO.

D. Ion Channel Modulation: Antagonism of the Zinc-Activated Channel (ZAC)

Derivatives of N-(thiazol-2-yl)benzamide, which contain the 2-aminothiazole core, have been discovered as the first selective antagonists of the Zinc-Activated Channel (ZAC).[13] ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. These antagonists act as negative allosteric modulators, suggesting they bind to a site distinct from the agonist binding site to inhibit channel function.[13] The introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for this antagonist activity.[13]

II. Experimental Protocols for Elucidating the Mechanism of Action

To investigate the potential biological activities of this compound, a series of well-established in vitro and cell-based assays should be employed.

A. Protocol: In Vitro Kinase Inhibition Assay (e.g., KDR Kinase)

This protocol outlines a typical procedure to assess the direct inhibitory effect of a test compound on a purified kinase.

1. Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.

2. Materials:

- Purified recombinant KDR kinase

- KDR-specific peptide substrate

- ATP

- This compound (test compound)

- Staurosporine (positive control inhibitor)

- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

- 384-well microplates

3. Step-by-Step Methodology:

- Prepare a serial dilution of this compound in DMSO.

- Add 50 nL of the test compound dilutions, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

- Add 5 µL of a solution containing the KDR kinase and peptide substrate in assay buffer to each well.

- Incubate for 10 minutes at room temperature to allow for compound binding.

- Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

- Incubate for 1 hour at room temperature.

- Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.

- Measure luminescence using a plate reader.

- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for an in vitro kinase inhibition assay.

B. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

1. Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits bacterial growth.

2. Materials:

- Bacterial strain (e.g., Staphylococcus aureus)

- Mueller-Hinton Broth (MHB)

- This compound (test compound)

- Vancomycin (positive control)

- 96-well microplates

- Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

3. Step-by-Step Methodology:

- Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well plate.

- Include wells for a positive control (broth + inoculum), negative control (broth only), and a positive inhibitor control (vancomycin).

- Add the standardized bacterial inoculum to all wells except the negative control.

- Incubate the plate at 37°C for 18-24 hours.

- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

III. Data Summary: Biological Activities of Representative 2-Aminothiazole Derivatives

The following table summarizes the reported biological activities for various 2-aminothiazole derivatives, highlighting the versatility of this scaffold.

| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Antibacterial (E. coli) | MIC: 6.25 µg/mL | [8] |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ZAC Antagonist | IC50: ~3 µM | [13] |

| Dabrafenib | BRAF Kinase Inhibitor | - | [1] |

| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) | 5-LO / COX-2 Inhibitor | IC50: 0.9 µM (5-LO) | [12] |

| 2-aminothiazole derivatives | Antimycobacterial | - | [14] |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR Kinase Inhibitor | - | [11] |

IV. Conclusion and Future Directions

The 2-aminothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Based on the extensive research on its derivatives, this compound is likely to possess biological activity, with potential roles as an antimicrobial agent, a kinase inhibitor, an anti-inflammatory compound, or an ion channel modulator. The lipophilic tert-butyl group is a key feature that will influence its pharmacokinetic properties and target interactions. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its mechanism of action, paving the way for potential drug development efforts.

References

-

PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available from: [Link]

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. Available from: [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. Available from: [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. Available from: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available from: [Link]

-

Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13][15]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - American Chemical Society. Available from: [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. Available from: [Link]

-

Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed. Available from: [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. Available from: [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Available from: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. Available from: [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 8. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activities of "N-tert-butyl-1,3-thiazol-2-amine" derivatives

Engineering Selectivity: The Biological Activities and Therapeutic Potential of N-tert-Butyl-1,3-Thiazol-2-Amine Derivatives

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically significant compounds[1]. Among its derivatives, this compound (and its C5-halogenated analogs) represents a critical structural node for drug development[2]. The strategic incorporation of a bulky tert-butyl group at the C4 position, coupled with the hydrogen-bonding capacity of the 2-amino group, creates a highly tunable molecule capable of precise interactions within the ATP-binding pockets of various kinases[3]. This in-depth technical guide explores the rational design, biological activities, and validated experimental methodologies associated with this compound derivatives.

Structural Dynamics and Rational Design

The biological efficacy of this compound derivatives is rooted in their unique steric and electronic properties[2].

-

The 2-Amino Group (Hinge Binder): In kinase inhibition, the 2-aminothiazole moiety acts as a highly effective hinge-binding motif. The nitrogen atoms (both the exocyclic amine and the endocyclic thiazole nitrogen) serve as a hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone of the kinase hinge region[4].

-

The C4 tert-Butyl Group (Steric Shield): The bulky tert-butyl group at the 4-position is not merely a passive structural element. It actively influences the compound's binding affinity by occupying hydrophobic sub-pockets within target proteins[3]. This steric bulk restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding and significantly enhancing selectivity against off-target kinases[5].

-

The C5 Position (Functionalization Hub): The C5 position of the thiazole ring is highly nucleophilic and easily halogenated (e.g., yielding 2-amino-5-bromo-4-tert-butylthiazole)[3]. This bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki or Stille), allowing researchers to rapidly generate diverse chemical libraries for Structure-Activity Relationship (SAR) optimization[2].

Primary Biological Activities

Oncology and Kinase Inhibition

This compound derivatives have demonstrated profound anticancer activity, primarily through the selective inhibition of protein kinases[3].

-

Aurora Kinases: These derivatives act as potent, ATP-competitive inhibitors of Aurora A and B kinases, which are critical for centrosome maturation and chromosome segregation during mitosis[4]. Inhibition leads to a measurable decrease in histone H3 serine 10 phosphorylation, resulting in the failure of cytokinesis, endoreduplication, and subsequent apoptosis in tumor cells[1],[4].

-

Src and CK2 Kinases: The scaffold has been utilized to develop pan-Src family kinase inhibitors with subnanomolar potencies, as well as allosteric modulators of protein kinase CK2, effectively halting tumor proliferation and angiogenesis[3],[5].

-

Cytotoxicity: Hybrid molecules incorporating the 2-aminothiazole core exhibit significant in vitro cytotoxicity against human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast), often inducing G2/M phase cell cycle arrest[6],[7],[8].

Antimicrobial and Agrochemical Applications

Beyond oncology, the scaffold exhibits broad-spectrum biological activity. Derivatives have shown remarkable efficacy against bacterial strains such as E. coli and P. aeruginosa[1]. In the agrochemical sector, 1,3-thiazole derivatives are utilized for their fungicidal properties and their ability to induce systemic acquired resistance against plant viruses, such as the Tobacco Mosaic Virus (TMV)[9].

Quantitative Data Summary

| Target / Application | Sub-Target / Cell Line | Observed Biological Effect | Activity / IC50 Range | Reference |

| Kinase Inhibition | Aurora Kinase A/B | Decreased H3 Ser10 phosphorylation, endoreduplication | Low nanomolar | [4] |

| Kinase Inhibition | Src Family Kinases | Inhibition of tumor growth and angiogenesis | Subnanomolar | [3] |

| Cytotoxicity | HeLa, A549, MCF-7 | G2/M phase arrest, apoptosis | 1.6 – 8.51 μM | [7],[8] |

| Antimicrobial | E. coli, P. aeruginosa | Broad-spectrum bacterial growth inhibition | Moderate to High | [1] |

| Agrochemical | Tobacco Mosaic Virus | Viral replication inhibition, systemic resistance | Active at 100 μg/mL | [9] |

Systems Biology & Mechanism Visualization

To understand the downstream effects of these derivatives, we must map their interaction within the cellular signaling network.

Mechanism of action of this compound derivatives in Aurora kinase inhibition.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.

Protocol 1: Synthesis of the Core Scaffold (2-Amino-5-bromo-4-tert-butylthiazole)

Causality: The Hantzsch synthesis regioselectively constructs the 1,3-thiazole ring from an α-haloketone and thiourea[10]. N-Bromosuccinimide (NBS) is explicitly chosen over molecular bromine for the subsequent C5 bromination because it provides a controlled, low concentration of electrophilic bromine, preventing over-oxidation and ensuring strict regioselectivity at the highly nucleophilic C5 position[3].

Step-by-Step Methodology:

-

α-Haloketone Formation: To a solution of pinacolone (1.0 eq) in methanol, add a catalytic amount of hydrobromic acid. Cool to 0°C and add bromine (1.0 eq) dropwise. Stir for 12 hours. Purify via vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone[10].

-

Hantzsch Cyclization: Reflux the 1-bromo-3,3-dimethyl-2-butanone with thiourea (1.1 eq) in ethanol for 4 hours. Neutralize with saturated sodium bicarbonate to precipitate 2-amino-4-tert-butylthiazole[3],[10].

-

Regioselective Bromination: Dissolve 2-amino-4-tert-butylthiazole in acetonitrile (protected from light). Cool to 0°C. Add NBS (1.0 eq) portion-wise. Stir for 2-4 hours at room temperature[3].

-

Workup & Self-Validation: Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine[3].

-

Validation Check: Perform ESI-MS. The presence of[M+H]+ and [M+H+2]+ peaks of equal intensity confirms successful mono-bromination (due to the natural isotopic abundance of bromine)[10]. ¹H NMR must show the disappearance of the C5-H proton and the retention of the tert-butyl singlet at ~1.4 ppm[10].

-

Self-validating synthetic workflow for generating 2-amino-5-bromo-4-tert-butylthiazole libraries.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay is utilized because it directly quantifies kinase activity by measuring the ADP produced during the phosphorylation of a substrate, independent of the substrate's specific sequence[2]. This provides a highly sensitive, universal luminescent readout that is less prone to interference from fluorescent test compounds.

Step-by-Step Methodology:

-

Preparation: Prepare a 10-point serial dilution (e.g., 10 μM to 0.5 nM) of the test derivative in DMSO[2].

-

Reaction Assembly: In a 384-well plate, combine recombinant Aurora A kinase, specific peptide substrate, and the test compound in kinase assay buffer[2].

-

Self-Validation Controls:

-

Positive Control: Include a known Aurora inhibitor (e.g., Alisertib) to validate assay sensitivity.

-

Negative Control: Include a "no-enzyme" well to establish the baseline luminescence background.

-

-

Incubation & Detection: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature. Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP[11].

-

Readout: Add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader[11]. Calculate the IC50 using non-linear regression analysis.

References

- Source: rhhz.

- Source: nih.gov (PMC)

- Source: benchchem.

- Source: rsc.

- Source: benchchem.

- Source: nih.gov (PMC)

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.

- Structure-activity relationship (SAR)

- Source: acs.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 9. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

N-tert-butyl-1,3-thiazol-2-amine: Strategic Scaffold for Lipophilic Ligand Design

Topic: "N-tert-butyl-1,3-thiazol-2-amine" as a Scaffold in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the This compound moiety represents a specialized structural solution for optimizing ligand-target interactions. Unlike simple aminothiazoles, which often suffer from rapid metabolic clearance or poor selectivity, the incorporation of a bulky tert-butyl group at the exocyclic nitrogen introduces critical steric and physicochemical alterations.

This guide analyzes the utility of this scaffold in drug discovery, focusing on its ability to:

-

Modulate Lipophilicity: Significantly increase LogP to drive membrane permeability.

-

Enhance Metabolic Stability: Block standard N-dealkylation pathways due to the absence of

-hydrogens. -

Occupy Hydrophobic Pockets: Exploit steric bulk to fill unoccupied space in enzyme active sites (e.g., kinase back-pockets).

Chemical Architecture & Physicochemical Profile

The "Tert-Butyl Effect" in SAR

The transition from a methyl or ethyl group to a tert-butyl group is rarely a subtle modification; it is a binary switch in molecular behavior.

| Property | Effect of N-tert-butyl Substitution | Medicinal Chemistry Implication |

| Steric Bulk | High (A-value > 4.9) | Restricts bond rotation; locks bioactive conformations; fills large hydrophobic pockets (e.g., ATP-binding sites). |

| Lipophilicity | Increases blood-brain barrier (BBB) penetration; improves passive diffusion but risks solubility issues. | |

| Metabolism | High Resistance | Critical: The quaternary carbon prevents CYP450-mediated |

| Basicity | Slight Increase (Inductive Effect) | The +I effect of the t-butyl group increases electron density on the amine nitrogen, potentially strengthening H-bond acceptance. |

Solubility vs. Potency Trade-off

While the tert-butyl group enhances hydrophobic binding, it imposes a solubility penalty. A comparative study on

Expert Insight: Use this scaffold when the target binding site possesses a distinct, large hydrophobic sub-pocket (e.g., the "selectivity pocket" in kinases). If the target surface is solvent-exposed, the solubility penalty may outweigh the binding affinity gain.

Synthetic Accessibility: Self-Validating Protocols

The synthesis of this compound derivatives relies on the robust Hantzsch Thiazole Synthesis .[2][3] This protocol is favored for its regioselectivity and tolerance of diverse functional groups.[4]

Core Synthetic Pathway (Hantzsch Condensation)

Reaction Logic:

The synthesis couples a nucleophilic N-tert-butylthiourea with an electrophilic

Protocol: Synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Reagents:

-

N-tert-butylthiourea (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Ethanol (Absolute)

-

Triethylamine (Et

N) or Sodium Bicarbonate (NaHCO

Step-by-Step Methodology:

-

Preparation: Dissolve N-tert-butylthiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add chloroacetone (11 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of thiourea by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Workup: Cool the reaction to room temperature. The thiazole hydrobromide/chloride salt may precipitate.

-

Neutralization: Basify the solution to pH 8–9 using saturated aqueous NaHCO

or Et -

Extraction: Evaporate ethanol, dilute with water, and extract with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–90%

Visualizing the Synthetic Logic

Figure 1: Mechanistic flow of the Hantzsch synthesis for the N-tert-butyl-aminothiazole scaffold.

Medicinal Chemistry Applications & Case Studies

Metabolic Stability Engineering

One of the primary drivers for selecting the N-tert-butyl group is metabolic protection.

-

Mechanism: Standard alkyl amines (Methyl, Ethyl, Isopropyl) are susceptible to N-dealkylation via CYP450 enzymes. This mechanism requires the abstraction of a hydrogen atom from the

-carbon (the carbon adjacent to the nitrogen). -

The Solution: The tert-butyl group has zero

-hydrogens . -

Outcome: The N-dealkylation pathway is completely blocked. Metabolism is forced to occur on the

-carbons (oxidation to alcohol) or on the thiazole ring itself, generally extending the half-life (

Kinase Inhibitor Design (The "Gatekeeper" Strategy)

In kinase drug discovery, the 2-aminothiazole is a privileged hinge-binding motif.

-

Hinge Binding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, and the exocyclic amine (NH) acts as a hydrogen bond donor to the kinase hinge region.

-

Role of N-tert-butyl: The bulky tert-butyl group is often directed toward the solvent front or a specific hydrophobic pocket (e.g., the ribose binding pocket or back-cleft).

-

Example Logic: If an N-isopropyl group shows good potency but rapid clearance, switching to N-tert-butyl often maintains potency (if the pocket accommodates the bulk) while resolving the metabolic instability.

Decision Matrix: When to Use N-tert-butyl

Figure 2: Strategic decision tree for incorporating the N-tert-butyl moiety during Lead Optimization.

References

-

Crump, C. J., et al. (2012). "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry Letters, 22(8), 2997-3001.

-

BenchChem. (n.d.). "N-tert-butyl-4-methyl-1,3-thiazol-2-amine: Chemical Properties and Applications."

-

Potts, K. T., & Huseby, R. M. (1966). "1,2,4-Triazoles.[2][5] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System." The Journal of Organic Chemistry, 31(11), 3528–3531. (Foundational chemistry for thiazole/thiadiazole synthesis).

-

Chimenti, F., et al. (2004). "Synthesis and selective monoamine oxidase B inhibition by a large series of 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry, 39(5), 473-479. (Demonstrates thiazole scaffold versatility).

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-tert-butyl-4-methyl-1,3-thiazol-2-amine | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 5. researchgate.net [researchgate.net]

"N-tert-butyl-1,3-thiazol-2-amine" stability and degradation profile

An In-depth Technical Guide Topic: N-tert-butyl-1,3-thiazol-2-amine: A Guide to Intrinsic Stability and Degradation Profile Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1438-46-6) is a heterocyclic compound featuring the 2-aminothiazole core structure. This scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous biologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] Understanding the intrinsic stability of this molecule is paramount for its successful development, from early-stage handling to the formulation of a stable final drug product. The process of intentionally degrading a drug substance under controlled, exaggerated conditions—known as forced degradation or stress testing—is a regulatory expectation and a critical scientific tool.[3][4] It helps to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating power of analytical methods.[5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the potential stability and degradation profile of this compound. By analyzing its constituent functional groups and drawing upon established chemical principles for analogous structures, we will postulate its primary degradation pathways and provide a robust experimental framework for systematic stability assessment.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's structure is the first step in predicting its chemical liabilities.

| Property | Value | Source |

| CAS Number | 1438-46-6 | [6] |

| Molecular Formula | C₇H₁₂N₂S | [6] |

| Molecular Weight | 156.25 g/mol | [6] |

| Storage | Sealed in dry, 2-8℃ | [6] |

Structural Liabilities: The structure of this compound contains several functional groups that may be susceptible to degradation under stress conditions:

-

Thiazole Ring: The heteroaromatic ring is a potential target for degradation. The sulfur atom is susceptible to oxidation, and the entire ring system could be vulnerable to cleavage under harsh hydrolytic conditions.[1]

-

Exocyclic Secondary Amine: The nitrogen atom attached to the tert-butyl group is a potential site for oxidation.[7] While the bulky tert-butyl group may confer some steric protection, the N-H bond remains a reactive site.

-

Overall Aromatic System: The conjugated system may be susceptible to photolytic degradation upon exposure to UV or visible light.[1]

Postulated Degradation Pathways

Based on the structural analysis, several degradation pathways can be anticipated. The following sections detail the most probable mechanisms.

Oxidative Degradation

Oxidation is one of the most common degradation routes for pharmaceuticals, particularly for molecules containing heteroatoms with lone pairs of electrons, such as sulfur and nitrogen.[3] For this compound, oxidation can occur at multiple sites.

-

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone.[1]

-

Nitrogen Oxidation: Both the endocyclic (ring) and exocyclic (amine) nitrogen atoms are potential sites. This can lead to the formation of N-oxides.[1]

-

Amine Oxidation and Fragmentation: The secondary amine can undergo oxidation. Drawing parallels from the atmospheric degradation of tert-butylamine, this could involve hydrogen abstraction from the amino group, potentially leading to fragmentation.[8][9] Products could include imines or even cleavage of the C-N bond.[7]

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water, a process that can be significantly accelerated by acidic or basic conditions.[3] While the molecule lacks classically labile groups like esters or amides, the integrity of the thiazole ring itself should be evaluated under forced hydrolytic stress. Extreme pH and elevated temperatures could potentially lead to ring-opening reactions, although 2-aminothiazoles are generally considered relatively stable to hydrolysis.[2]

Photodegradation

Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light. The International Council for Harmonisation (ICH) Q1B guideline provides a systematic approach to photostability testing.[10] For this compound, potential photodegradation pathways could include photo-oxidation, leading to products similar to those from chemical oxidation, or complex rearrangements and fragmentation. The exact pathway is difficult to predict without experimental data.

Thermal Degradation

Assessing stability at elevated temperatures, both in solid form and in solution, is crucial. High temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition products that may not be observed under ambient conditions. For this compound, this could involve fragmentation of the molecule or polymerization reactions.

Experimental Framework for Forced Degradation Studies

A systematic forced degradation study is essential to experimentally verify the postulated pathways and to develop a stability-indicating analytical method. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and quantify degradation products without generating secondary products that would not be relevant to normal storage conditions.[11]

General Protocol for Forced Degradation

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions: The choice of stress conditions is critical. It should be aggressive enough to cause degradation but not so forceful as to cause complete decomposition. The following conditions, based on ICH guidelines and common industry practice, serve as a robust starting point.[1]

| Stress Condition | Recommended Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and an elevated temperature (e.g., 60°C). | Potential thiazole ring opening under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and an elevated temperature (e.g., 60°C). | Potential thiazole ring opening under harsh conditions. |

| Oxidation | 3% - 30% H₂O₂ at room temperature. | Thiazole S-oxide, thiazole S-sulfone, N-oxides, and products of amine oxidation/fragmentation. |

| Photodegradation | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[10] A dark control sample should be run in parallel. | Products of photo-oxidation and/or molecular rearrangement. |

| Thermal Degradation | Store solid compound and stock solution under dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH). | Thermal decomposition/fragmentation products. |

3. Time Points: Samples should be analyzed at appropriate time intervals (e.g., 2, 8, 24, 48 hours) until the target level of degradation is achieved or the stability of the molecule is established under that condition.

4. Sample Analysis: Analyze all stressed samples, including controls, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A Diode Array Detector (DAD) is highly recommended as it allows for the assessment of peak purity and can indicate the formation of new chromophores.[12]

5. Data Interpretation:

-

Quantify Degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant products have been detected.[4]

-

Structural Elucidation: For significant degradation products, structural identification should be pursued using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Conclusion

The experimental framework provided in this guide offers a robust starting point for researchers to rigorously evaluate the intrinsic stability of this compound. The insights gained from these forced degradation studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and effective final product.

References

- This compound | ChemScene.

- Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide | Benchchem.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario | Academia.edu.

- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing | Pharmaceutical Technology.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Forced Degradation Studies for Biopharmaceuticals | Pharmaceutical Technology.

- Forced degradation studies: A critical lens into pharmaceutical stability | Wiley Analytical Science.

- Recent Developments and Biological Activities of 2-Aminothiazole | Scribd.

- Oxidation of Amines and N-Hetarenes | Thieme.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario | Asian Journal of Research in Chemistry.

- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere | ACS Public

- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products | European Medicines Agency.

- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pharmtech.com [pharmtech.com]

- 6. chemscene.com [chemscene.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. ema.europa.eu [ema.europa.eu]

- 11. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Methodological & Application

Application Note: Synthesis Protocol for N-tert-butyl-1,3-thiazol-2-amine

Executive Summary